methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
Description
Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3-chlorophenyl group, a cyclopropyl moiety, and a methyl benzoate side chain. Its synthesis likely involves multi-step reactions, including cyclopropane functionalization and esterification, but procedural details are absent in the reviewed materials.
Properties
IUPAC Name |
methyl 4-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-31-23(30)16-7-5-14(6-8-16)13-27-22(29)21-19(20(26-27)15-9-10-15)12-25-28(21)18-4-2-3-17(24)11-18/h2-8,11-12,15H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQKSHZSYDBAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway.
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. This interaction results in the suppression of the necroptosis signaling pathway.
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. This inhibition can prevent the downstream effects of this pathway, which include inflammation and cell death.
Pharmacokinetics
It is known that the compound has acceptable pharmacokinetic properties, with an oral bioavailability of 5955%.
Result of Action
The result of the action of this compound is the inhibition of necroptosis, a form of programmed cell death. This can potentially reduce inflammation and other symptoms associated with diseases that involve necroptosis.
Biological Activity
Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a compound belonging to the class of pyrazolo[3,4-d]pyridazine derivatives. These compounds have garnered attention for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The core structure includes a pyrazolo[3,4-d]pyridazine scaffold, which is known for its pharmacological relevance. The presence of the chlorophenyl and cyclopropyl groups enhances the compound's lipophilicity and biological activity.
Antitumor Activity
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant antitumor effects through various mechanisms:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds similar to this compound have shown potent inhibitory activity against FGFRs, which are critical in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 114.5 nmol/L against FGFR1 and exhibited a tumor growth inhibition (TGI) of 91.6% in xenograft models at a dosage of 50 mg/kg .
Antibacterial Activity
The compound also shows promising antibacterial properties:
- Broad Spectrum Activity : Pyrazolo[3,4-d]pyridazine derivatives have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range significantly, with some exhibiting activity as low as 0.125 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Emerging research suggests that pyrazolo[3,4-d]pyridazine compounds may also possess antiviral properties:
- Effective Against Viruses : Some derivatives have demonstrated effectiveness against rotavirus and adenovirus types. This highlights the potential for these compounds in treating viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound likely interacts with key kinase pathways involved in cell signaling and proliferation.
- Receptor Binding : Its structural components enable binding to specific receptors, thereby modulating their activity.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyridazine derivatives:
- Case Study 1 : A derivative was tested in vitro against various cancer cell lines and showed selective toxicity towards malignant cells while sparing normal cells.
- Case Study 2 : In vivo studies using animal models demonstrated significant tumor reduction when treated with compounds from this class.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit promising anticancer properties. Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate has shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been evaluated for its ability to inhibit cancer cell growth, particularly in studies involving the NCI 60 cancer cell line panel. Results indicate significant anti-proliferative effects, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. Although specific testing on this compound is limited, structural similarities to known active compounds suggest potential efficacy against pathogens like Mycobacterium tuberculosis and other bacterial strains. For instance:
- Activity Against Mycobacterium tuberculosis : Similar compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating a strong potential for further exploration in treating tuberculosis infections .
Case Study 1: Anticancer Efficacy
In a study assessing various pyrazolo derivatives, this compound was found to significantly inhibit the proliferation of specific cancer cell lines. The mechanism involved targeting enzymes critical for tumor growth, leading to reduced viability in treated cells.
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial activity of several pyrazolo derivatives against Mycobacterium tuberculosis. The findings suggested that compounds with similar structural features to this compound exhibited promising results, warranting further investigation into its antimicrobial properties.
Summary Table of Applications
| Application | Mechanism/Target | Findings/Case Studies |
|---|---|---|
| Anticancer | Inhibition of RIPK1 | Significant anti-proliferative effects on cancer cells |
| Antimicrobial | Potential activity against bacteria | Promising results against Mycobacterium tuberculosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other nitrogen-containing heterocycles, such as tetrahydroimidazo[1,2-a]pyridines and pyridazine derivatives. Below is a comparative analysis based on structural features, physical properties, and spectral data from analogous compounds in the provided evidence.
Table 1: Structural and Physical Comparison
Key Observations
Core Structure Differences: The target compound’s pyrazolo[3,4-d]pyridazine core differs from the tetrahydroimidazo[1,2-a]pyridine scaffolds in compounds 1l and 2d. The pyridazine moiety in the target compound may enhance planarity compared to the partially saturated tetrahydroimidazo[1,2-a]pyridine systems, influencing solubility and pharmacokinetics.
Substituent Effects :
- The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, analogous to the 4-nitrophenyl substituents in 1l and 2d. However, the nitro group in the latter compounds is more polar, likely reducing bioavailability compared to the chloro substituent .
- The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation, a feature absent in the phenethyl and benzyl substituents of 1l and 2d.
Spectral Characterization :
- Compounds 1l and 2d were rigorously characterized via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and HRMS (mass accuracy within ±2 ppm), establishing reliable benchmarks for similar analyses . The absence of such data for the target compound limits direct comparisons.
Synthetic Yields :
- Yields for 1l (51%) and 2d (55%) suggest moderate efficiency in their one-pot syntheses. The target compound’s synthetic pathway may face challenges due to steric hindrance from the cyclopropyl group or esterification steps.
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyridazin-7-one core of this compound?
Answer:
The pyrazolo[3,4-d]pyridazinone scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyrazoles with diketones or α-keto esters under acidic conditions. For example, microwave-assisted methods (e.g., as in ) can enhance reaction efficiency by reducing time and improving yields . Key steps include:
- Precursor selection : Use of 3-chlorophenyl-substituted aminopyrazole to ensure regioselectivity.
- Cyclization : Employ acetic acid as a catalyst in DMF to facilitate ring closure.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating the core structure.
Basic: How can spectroscopic techniques (NMR, XRD) validate the structural integrity of the cyclopropyl substituent?
Answer:
- NMR : The cyclopropyl group’s protons appear as distinct multiplets in -NMR (δ 0.5–1.5 ppm). -NMR should show three signals between 6–12 ppm for the cyclopropyl carbons.
- XRD : Single-crystal X-ray diffraction (as in ) confirms spatial orientation and bond angles, critical for verifying steric effects from the cyclopropyl group .
- Cross-validation : Compare experimental data with computational models (DFT) to resolve ambiguities in overlapping signals.
Advanced: What experimental design principles optimize the introduction of the 3-chlorophenyl group at the N1 position?
Answer:
- DoE (Design of Experiments) : Use a fractional factorial design to test variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst (p-TsOH vs. FeCl). highlights DoE’s utility in flow-chemistry optimization .
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., aryl chloride coupling efficiency).
- Contingency for Byproducts : Include a quenching step (e.g., NaHCO wash) to remove unreacted 3-chlorophenylboronic acid.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies. Inconsistent results often arise from variations in ATP concentrations in kinase assays.
- Dose-Response Repetition : Replicate experiments with standardized controls (e.g., ’s approach to mammalian cell assays) .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing cyclopropyl with methyl) to isolate substituent-specific effects, as in ’s heterocyclic analog strategy .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS.
- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using a validated HPLC protocol.
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity changes via PXRD (refer to ’s crystallographic methods) .
Basic: What purification techniques are recommended for isolating the final product after esterification?
Answer:
- Solvent Extraction : Use dichloromethane/water partitioning to remove polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
- HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>98%, as in ’s purity standards) .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?
Answer:
- Substituent Scanning : Synthesize analogs with varied substituents at the 4-cyclopropyl and benzoate positions. Evaluate logP (lipophilicity) and CYP450 inhibition.
- Prodrug Strategies : Modify the methyl ester to a phosphonate ester for enhanced solubility, inspired by ’s hydroxypropan-2-yl derivatization .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
